molecular formula C19H15N3O3 B4645536 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4645536
M. Wt: 333.3 g/mol
InChI Key: QDIMQLUZWQCUOR-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing nitrogen atoms, and substituents including a furyl group and a methylphenyl group.

Mechanism of Action

Target of Action

The primary targets of 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . Similarly, the inhibition of BCR-ABL can affect the JAK/STAT signaling pathway, which plays a role in cell proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . For example, certain derivatives of this compound have shown potent cytotoxicity against MCF-7 cells, significantly increasing cell apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors such as 2-furylmethylamine and 4-methylbenzaldehyde under acidic conditions. The reaction mixture is then subjected to cyclization and further functional group modifications to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furyl group can be oxidized to form a furan-2-carboxylic acid derivative.

  • Reduction: The pyrido[2,3-d]pyrimidine core can be reduced to form a pyridine derivative.

  • Substitution: The methylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Pyridine derivatives.

  • Substitution: Nitro-substituted derivatives of the methylphenyl group.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • 1-(2-Furylmethyl)-1H-pyrrole: A compound with a similar furan-containing structure.

  • 4-Methylbenzaldehyde: A simpler aromatic aldehyde with a methyl group on the benzene ring.

  • Pyrido[2,3-d]pyrimidine derivatives: Other compounds with similar fused ring systems.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIMQLUZWQCUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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